molecular formula C9H15NO3S B12798570 n-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide CAS No. 6632-64-0

n-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide

Katalognummer: B12798570
CAS-Nummer: 6632-64-0
Molekulargewicht: 217.29 g/mol
InChI-Schlüssel: PCVDWCKTZVLQHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide: is a synthetic organic compound with the molecular formula C₉H₁₅NO₃S. This compound features a unique structure that includes a formamide group attached to a 1,3-oxathiane ring, which is further substituted with four methyl groups and an oxo group. Its distinct chemical structure makes it an interesting subject for various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide typically involves the following steps:

    Formation of the 1,3-Oxathiane Ring: The initial step involves the formation of the 1,3-oxathiane ring. This can be achieved by reacting a suitable diol with a sulfur-containing reagent under acidic conditions to form the oxathiane ring.

    Introduction of the Formamide Group: The formamide group is introduced by reacting the oxathiane intermediate with formic acid or a formamide derivative under controlled conditions.

    Methylation: The final step involves the methylation of the oxathiane ring to introduce the four methyl groups. This can be done using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the oxathiane intermediate and formamide derivatives.

    Continuous Flow Reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Industrial purification techniques such as crystallization, distillation, and chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The formamide group can participate in nucleophilic substitution reactions, where the formyl hydrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydroxyl Derivatives: From reduction reactions.

    Substituted Formamides: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Used as a catalyst in various organic reactions due to its unique structure.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry

    Polymer Chemistry: Used in the production of specialized polymers with unique properties.

    Material Science: Employed in the development of new materials with specific chemical and physical characteristics.

Wirkmechanismus

The mechanism by which N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active site residues, while the oxathiane ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,2,6,6-Tetramethyl-4-piperidyl)formamide: Similar structure but with a piperidine ring instead of an oxathiane ring.

    N-(2,2,4,4-Tetramethyl-6-oxo-1,3-dioxan-5-yl)formamide: Similar structure but with a dioxane ring instead of an oxathiane ring.

Uniqueness

N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide is unique due to the presence of the oxathiane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

6632-64-0

Molekularformel

C9H15NO3S

Molekulargewicht

217.29 g/mol

IUPAC-Name

N-(2,2,4,4-tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide

InChI

InChI=1S/C9H15NO3S/c1-8(2)6(10-5-11)7(12)13-9(3,4)14-8/h5-6H,1-4H3,(H,10,11)

InChI-Schlüssel

PCVDWCKTZVLQHR-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(C(=O)OC(S1)(C)C)NC=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.